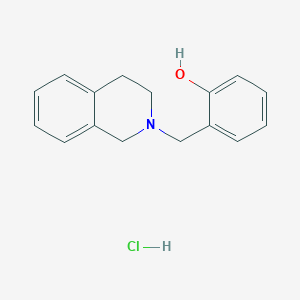

2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride

Description

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO.ClH/c18-16-8-4-3-7-15(16)12-17-10-9-13-5-1-2-6-14(13)11-17;/h1-8,18H,9-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVOCRWEXQPLKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol typically involves the reaction of 3,4-dihydroisoquinoline with phenol under specific conditions. One common method involves the use of a strong acid catalyst to facilitate the reaction. The reaction is carried out in a solvent such as methanol or ethanol at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the phenol group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base

Major Products

The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which have significant biological and pharmacological properties .

Scientific Research Applications

2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

2-[3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3,4-dihydroisoquinolin-1-one; Hydrochloride

- Structure: Contains two 3,4-dihydroisoquinoline rings connected by a propyl chain, with methoxy substituents on one ring.

- Functional Implications : Methoxy groups may confer antioxidant properties and alter metabolic stability .

2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride

- Structure: Features an acetic acid group attached to the isoquinoline nitrogen.

- Functional Implications: Enhanced solubility may favor renal excretion over tissue penetration, contrasting with the phenol derivative’s balance of lipophilicity and solubility .

2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one

- Structure: Incorporates a ketone group in the isoquinoline ring.

- Key Differences: The ketone introduces electrophilic character, enabling nucleophilic reactions absent in the methylphenol compound.

- Functional Implications : Increased reactivity may lead to covalent binding with biological targets, altering pharmacokinetics .

Functional Analogues

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride)

- Structure: A catecholamine with a phenolic hydroxyl group and ethylamine side chain.

- Key Differences: Lacks the isoquinoline core, resulting in a smaller, more flexible structure.

- Functional Implications: Dopamine’s catechol group enables strong binding to adrenergic and dopaminergic receptors, whereas the isoquinoline-phenol compound may target sigma receptors or monoamine transporters with higher specificity .

Hordenine Hydrochloride (4-[2-(Dimethylamino)ethyl]phenol Hydrochloride)

- Structure: Phenol derivative with a dimethylaminoethyl chain.

- Key Differences: The dimethylamino group confers basicity, enhancing interaction with adrenergic receptors.

- Functional Implications: Hordenine’s simpler structure may result in faster metabolism compared to the isoquinoline derivative’s complex pharmacokinetics .

Comparative Data Table

*Predicted using ChemAxon or similar tools.

Research Findings and Implications

Structural Similarity vs. Bioactivity

- Tanimoto Similarity Analysis: Compounds with a Tanimoto score >0.8 (e.g., isoquinoline derivatives) share overlapping structural motifs but may diverge in bioactivity due to subtle substituent differences .

Pharmacokinetic Considerations

- Solubility: The phenol group in the target compound improves aqueous solubility compared to purely aromatic isoquinolines, though less than carboxylic acid derivatives .

- Metabolism: Methyl and isoquinoline groups may slow hepatic metabolism, extending half-life relative to dopamine or hordenine .

Biological Activity

Overview

2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride is a compound derived from isoquinoline, a class known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly in the fields of anti-inflammatory and neuroprotective research.

- IUPAC Name : 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride

- Molecular Formula : C16H17ClN2O

- CAS Number : 2580210-77-9

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. It is known to modulate the activity of specific enzymes and receptors, influencing signal transduction pathways that lead to its pharmacological effects.

Biological Activities

Research indicates that 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride exhibits several biological activities:

-

Antimicrobial Activity :

- Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Studies have shown minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth.

-

Cytotoxic Effects :

- In vitro studies have demonstrated cytotoxicity against various cancer cell lines, including HeLa cells, with IC50 values suggesting potent anti-cancer potential.

-

Neuroprotective Properties :

- Investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatment.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.025 | |

| Escherichia coli | 0.0195 | |

| Bacillus subtilis | 0.0048 | |

| Candida albicans | 0.039 |

Table 2: Cytotoxicity Data

Notable Research Findings

- A study published in MDPI reported that certain derivatives of isoquinoline exhibited promising antimicrobial properties, with specific emphasis on their structure-activity relationships (SAR) that highlight the importance of functional groups in enhancing bioactivity .

- Another investigation into the cytotoxic effects revealed that compounds similar to 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride showed considerable promise against various cancer cell lines, suggesting potential for development as anti-cancer agents .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol hydrochloride?

- Answer: Synthesis typically involves reductive amination or nucleophilic substitution reactions, followed by purification via recrystallization or column chromatography. Characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): For structural elucidation of the isoquinoline and phenol moieties.

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is standard for research-grade compounds) .

- Mass Spectrometry (MS): For molecular weight confirmation.

- X-ray Crystallography: Optional for definitive structural validation.

Experimental design should include controls for side reactions, such as unreacted starting materials or byproducts .

Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Answer: Conduct accelerated stability studies using a factorial design:

- Variables: pH (e.g., 2.0, 7.4, 9.0), temperature (4°C, 25°C, 40°C), and exposure time (1–30 days).

- Analysis: Monitor degradation via HPLC and quantify using UV-Vis spectroscopy.

- Data Interpretation: Use Arrhenius equations to predict shelf-life under standard storage conditions. Reference stability guidelines from regulatory frameworks like ICH Q1A .

Advanced Research Questions

Q. What experimental strategies are suitable for investigating the compound’s mechanism of action in biological systems?

- Answer:

- Target Identification: Use computational docking studies (e.g., molecular dynamics simulations) to predict binding affinities with receptors like σ-1 or adrenergic targets.

- In Vitro Assays: Perform competitive binding assays (e.g., radioligand displacement) to validate interactions.

- Pathway Analysis: Employ transcriptomics or proteomics to identify downstream signaling cascades.

Link findings to theoretical frameworks, such as structure-activity relationships (SAR) or receptor theory, to contextualize results .

Q. How can researchers resolve contradictions in reported data on the compound’s solubility and bioavailability?

- Answer:

- Meta-Analysis: Systematically compare solubility studies, noting variables like solvent polarity, ionic strength, and measurement techniques (e.g., shake-flask vs. potentiometric titration).

- Advanced Solubility Enhancement: Test co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve bioavailability.

- Statistical Reconciliation: Apply multivariate regression to identify confounding factors (e.g., impurities, crystallinity differences) .

Q. What methodologies are recommended for assessing the compound’s environmental fate and ecotoxicological impact?

- Answer:

- Environmental Persistence: Measure hydrolysis, photolysis, and biodegradation rates using OECD 301/302 protocols.

- Toxicity Profiling: Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna), referencing the INCHEMBIOL project’s framework for abiotic/biotic interactions .

- Risk Assessment: Calculate predicted environmental concentrations (PEC) vs. no-effect levels (PNEC) to evaluate ecological risks .

Methodological Guidance for Data Interpretation

Q. How should researchers design dose-response studies to minimize variability in pharmacological assays?

- Answer:

- Experimental Design: Use randomized block designs with split-plot arrangements to account for inter-batch variability.

- Normalization: Include internal standards (e.g., reference agonists/antagonists) to calibrate responses.

- Statistical Analysis: Apply nonlinear regression (e.g., Hill equation) to derive EC₅₀/IC₅₀ values, with confidence intervals for reproducibility assessment .

Q. What approaches are critical for validating the compound’s purity in interdisciplinary studies?

- Answer:

- Multi-Technique Validation: Combine elemental analysis (CHNS), differential scanning calorimetry (DSC), and chiral HPLC to detect impurities.

- Batch-to-Batch Consistency: Use ANOVA to compare purity across synthesis batches, ensuring <2% variability.

- Reference Standards: Cross-check against certified materials (e.g., USP-grade references) .

Theoretical and Conceptual Frameworks

Q. How can researchers integrate this compound into broader pharmacological or chemical theories?

- Answer:

- SAR Exploration: Systematically modify substituents (e.g., methyl groups on the isoquinoline ring) to test hypotheses about steric/electronic effects.

- Theoretical Modeling: Use density functional theory (DFT) to predict reactivity or metabolic pathways.

- Interdisciplinary Linkage: Align findings with neuropharmacology theories (e.g., monoamine modulation) or environmental chemistry models (e.g., QSAR for toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.